2-(4-Hydroxyphenyl)-3-methyl-1-(6-(1-pyrrolidinyl)hexyl)indol-5-ol

Estrogen Receptor Alpha Binding Affinity Receptor Pharmacology

ZK-119010 is the superior choice for researchers demanding a pure ERα antagonist. Unlike tamoxifen, its marginal agonistic activity eliminates confounding variables in gene expression and resistance studies. With a 9-fold higher ERα binding affinity and a 28-fold greater selectivity profile, it guarantees cleaner data for ChIP-seq and RNA-seq. In endometrial carcinoma models, it uniquely inhibits primary tumor growth and metastasis while preserving ER levels—a critical advantage over tamoxifen's paradoxical agonist effects. For labs mapping ERα-specific cistromes or testing SERD/PROTAC candidates, this compound provides the non-steroidal, non-degrading benchmark essential for rigorous experimental conclusions.

Molecular Formula C25H32N2O2
Molecular Weight 392.5 g/mol
CAS No. 127451-69-8
Cat. No. B1222450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxyphenyl)-3-methyl-1-(6-(1-pyrrolidinyl)hexyl)indol-5-ol
CAS127451-69-8
Synonyms2-(4-hydroxyphenyl)-3-methyl-1-(6-(1-pyrrolidinyl)hexyl)indol-5-ol
ZK 119010
ZK-119010
Molecular FormulaC25H32N2O2
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=C1C=C(C=C2)O)CCCCCCN3CCCC3)C4=CC=C(C=C4)O
InChIInChI=1S/C25H32N2O2/c1-19-23-18-22(29)12-13-24(23)27(25(19)20-8-10-21(28)11-9-20)17-5-3-2-4-14-26-15-6-7-16-26/h8-13,18,28-29H,2-7,14-17H2,1H3
InChIKeySACIXOLGIWUXTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZK-119010 (CAS 127451-69-8): A Non-Steroidal, Indole-Based Antiestrogen for ERα-Driven Research


2-(4-Hydroxyphenyl)-3-methyl-1-(6-(1-pyrrolidinyl)hexyl)indol-5-ol, universally known as ZK-119010, is a synthetic, non-steroidal antiestrogen developed by Bayer Schering Pharma AG [1]. It belongs to the 2-phenylindole class and acts as a competitive ligand for the estrogen receptor (ER), with a distinct pharmacological profile characterized by potent ERα antagonism and minimal residual estrogenic (agonistic) activity in preclinical models [2]. The compound's development was terminated at the preclinical stage for oncology indications, making it a specialized research tool rather than a clinical drug candidate [3].

ZK-119010's Non-Interchangeable Pharmacology: Why Tamoxifen, Fulvestrant, or Raloxifene Cannot Be Substituted


Substituting ZK-119010 with another antiestrogen for research purposes introduces critical confounding variables. Generic substitution fails because ZK-119010 occupies a unique position on the spectrum of ER modulation. Unlike the partial agonist/antagonist tamoxifen, which exhibits tissue-specific estrogenic effects that complicate in vivo study interpretation, ZK-119010 functions as a nearly pure antagonist with only marginal agonistic activity in rodent models, as directly demonstrated in comparative uterotrophic assays [1]. In contrast to the steroidal pure antiestrogen ICI 164384 (fulvestrant precursor), which also lacks agonistic effects but requires higher doses for comparable in vivo efficacy, ZK-119010 achieves superior potency from a distinct non-steroidal, indole scaffold [1]. Furthermore, its unique ERα/ERβ selectivity profile differentiates it from SERMs like raloxifene, which are optimized for bone and lipid metabolism, not maximal mammary tumor antagonism [2]. These molecular and functional differences mean that no other in-class compound can serve as a direct experimental analog without altering the biological outcome under investigation.

ZK-119010 Quantitative Differentiation Data: Head-to-Head Comparisons vs. Tamoxifen and ICI 164384


ERα Binding Affinity Superiority Relative to Tamoxifen

ZK-119010 demonstrates significantly higher binding affinity for the estrogen receptor alpha (ERα) than tamoxifen. In a head-to-head assessment using the same curated database and experimental system, ZK-119010 displaces [3H]17β-estradiol from human ERα with an IC50 of 25 nM [1], whereas tamoxifen requires a 9-fold higher concentration, with an IC50 of 226 nM [2]. This indicates a more potent direct interaction with the primary oncogenic target in breast cancer.

Estrogen Receptor Alpha Binding Affinity Receptor Pharmacology

Inverse ERα/ERβ Selectivity Profile Distinguishes ZK-119010 from Tamoxifen

ZK-119010 and tamoxifen exhibit fundamentally opposite selectivity profiles for the two estrogen receptor isoforms. ZK-119010 is ERα-selective, with an IC50 of 242 nM for ERβ [1], yielding an ERβ/ERα selectivity ratio of 9.7. In contrast, tamoxifen displays an inverse selectivity, with an IC50 of 80 nM for ERβ and 226 nM for ERα, giving an ERα/ERβ ratio of 2.8 [2]. This makes tamoxifen marginally more potent for ERβ, while ZK-119010 is distinctly ERα-driven.

Estrogen Receptor Beta Selectivity Profile Isoform-Specific Signaling

Superior Suppression of Estrogen-Induced Gene Expression in MCF-7 Cells

In a direct functional assay using the estrogen-responsive pS2 gene in MCF-7 breast cancer cells, ZK-119010 exhibits stronger antiestrogenic activity than tamoxifen. Following estradiol stimulation (10^-8 M), co-treatment with ZK-119010 (10^-6 M) reduced pS2 expression to 50% of the fully stimulated level, whereas tamoxifen at the same concentration (10^-6 M) only reduced it to 78% [1]. This demonstrates that at equivalent concentrations, ZK-119010 is a more effective functional antagonist of estrogen-driven gene transcription in this model.

pS2 Gene Expression Functional Antagonism MCF-7 Breast Cancer

Enhanced In Vivo Antiestrogenic Potency with Minimal Agonist Activity in Rodent Models

A foundational comparative pharmacology study in rodents established ZK-119010's unique in vivo profile. In immature mice, ZK-119010 administered s.c. for 3 days inhibited the uterotrophic effect of estradiol in a dose-dependent manner and was distinctly more potent than both tamoxifen and the steroidal pure antiestrogen ICI 164384 [1]. Critically, at higher doses (10 mg/kg) in ovariectomized adult rats, ZK-119010 caused almost complete inhibition of estradiol-induced uterine growth, matching the efficacy of a 3-fold higher dose of ICI 164384 (30 mg/kg). Tamoxifen's antioestrogenic effect was limited by its inherent oestrogenic property, whereas ZK-119010's oestrogenic activity was much below that of tamoxifen and ICI 164384 showed none [1].

Uterotrophic Assay In Vivo Efficacy Partial Agonism ICI 164384

Superior Primary Tumor Growth Inhibition in the EnDA Endometrial Carcinoma Model

In the EnDA rat endometrial carcinoma model, ZK-119010 (ZK 119.010) provided clear therapeutic differentiation. It inhibited primary tumor growth of subcutaneously implanted EnDA tumors by 50%, which was superior to the effects of high-dose progestin and tamoxifen (TAM) [1]. Crucially, while ZK-119010 substantially reduced metastatic tumor growth in lymph nodes and lungs, tamoxifen treatment paradoxically increased or stabilized the number of lung metastases and increased lymph node weight in intact rats. This metastatic stimulation by tamoxifen was linked to a loss of measurable cytosolic estrogen receptor (ER), an effect not observed with ZK-119010, which preserved ER concentrations [1].

Endometrial Cancer Tumor Xenograft Metastasis Tamoxifen Resistance

Optimal Research and Preclinical Application Scenarios for ZK-119010 (CAS 127451-69-8)


Mechanistic Studies of Pure ERα-Driven Transcription in Breast Cancer

Based on its 9-fold higher ERα binding affinity over tamoxifen (IC50: 25 nM vs. 226 nM) [1] and 28-fold greater ERα-selectivity profile (ERβ/ERα ratio of 9.7 vs. 0.35 for tamoxifen) [1], ZK-119010 is the superior choice for gene expression studies that require selective and potent ERα blockade without confounding ERβ-mediated signaling. Its capacity to suppress estradiol-induced pS2 transcription to 50% vs. tamoxifen's 78% at identical concentrations makes it an ideal tool for chromatin immunoprecipitation (ChIP)-seq and RNA-seq experiments designed to map ERα-specific cistromes and transcriptomes with high signal-to-noise ratios.

In Vivo Endometrial Tumor Models Requiring Pure Antagonism to Avoid Tamoxifen-Induced Metastasis

For preclinical in vivo research on endometrial carcinoma, ZK-119010 is a critical positive control. It overcomes the key limitation of tamoxifen, which in the EnDA rat model actually promoted metastatic spread and depleted tumor ER levels. ZK-119010 inhibited primary tumor growth by 50%, reduced lung and lymph node metastases, and preserved functional ER concentrations [2]. This unique profile is essential for evaluating combination therapies or next-generation SERMs/SERDs, ensuring that anti-tumor effects are not confounded by tamoxifen's paradoxical agonist activity in uterine tissue.

Investigating Antiestrogen Resistance Without Residual Agonism Interference

Long-term tamoxifen treatment in cell culture models often induces adaptive resistance linked to its partial agonist properties. ZK-119010, with its marginal intrinsic estrogenic activity demonstrated in rodent uterotrophic assays (significantly lower than tamoxifen) [3], provides a cleaner pharmacological tool for generating and studying antiestrogen-resistant cell lines. This pure antagonist property allows researchers to decouple resistance mechanisms driven purely by antagonist pressure from those confounded by sustained low-level ER activation.

Benchmarking Next-Generation ER Degraders (SERDs) and PROTACs

As a non-steroidal compound that achieves near-complete ER blockade in vivo at a 3-fold lower dose than the steroidal ICI 164384 (10 mg/kg vs. 30 mg/kg for equivalent antiuterotrophic efficacy) [3], ZK-119010 serves as an informative historical benchmark. Its pure antagonist but non-degrading mechanism makes it a valuable comparator for novel small-molecule ER degraders and PROTACs, allowing researchers to quantify the added value of receptor degradation over potent, non-steroidal pharmacological antagonism alone.

Quote Request

Request a Quote for 2-(4-Hydroxyphenyl)-3-methyl-1-(6-(1-pyrrolidinyl)hexyl)indol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.